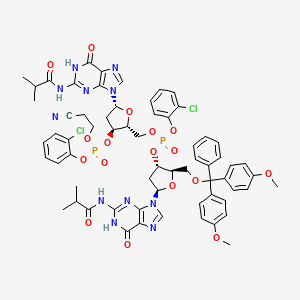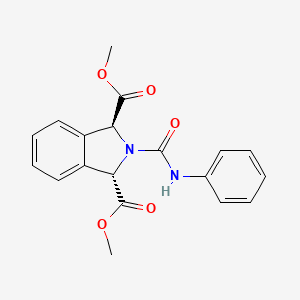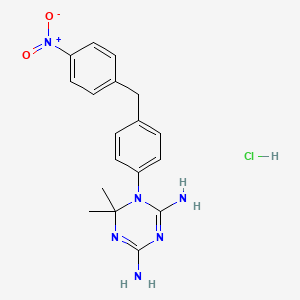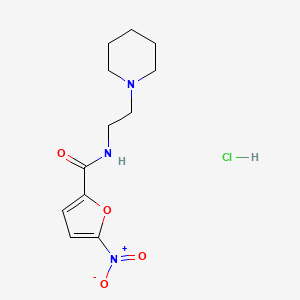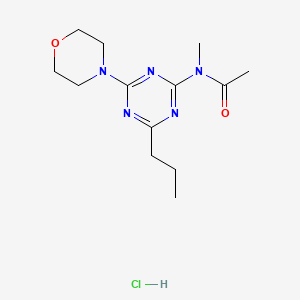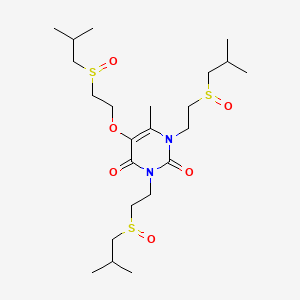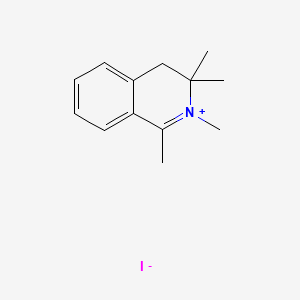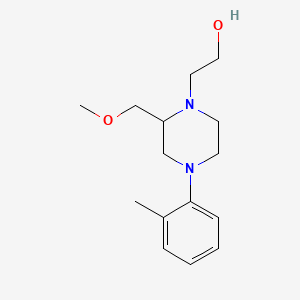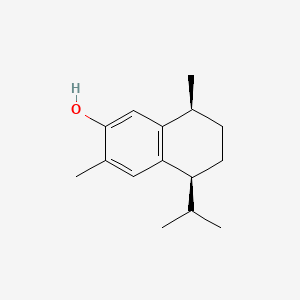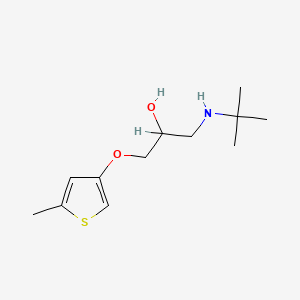
1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is a synthetic organic compound that belongs to the class of beta-blockers These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol typically involves the following steps:
Formation of the thienyloxy intermediate: This step involves the reaction of 5-methylthiophene with an appropriate halogenating agent to form 5-methyl-3-thienyl halide.
Nucleophilic substitution: The 5-methyl-3-thienyl halide is then reacted with a suitable nucleophile, such as tert-butylamine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying beta-blocker interactions and mechanisms.
Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and arrhythmias.
Industry: May be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This leads to a decrease in heart rate, blood pressure, and myocardial oxygen demand. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP (cAMP) signaling cascade.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A non-selective beta-blocker used to treat hypertension and anxiety.
Atenolol: A selective beta-1 blocker used for cardiovascular conditions.
Metoprolol: Another selective beta-1 blocker with similar applications.
Uniqueness
1-(tert-Butylamino)-3-(5-methyl-3-thienyloxy)-2-propanol is unique due to its specific structural features, such as the presence of the thienyloxy group, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure may also influence its binding affinity and selectivity for beta-adrenergic receptors.
Propiedades
Número CAS |
86525-75-9 |
|---|---|
Fórmula molecular |
C12H21NO2S |
Peso molecular |
243.37 g/mol |
Nombre IUPAC |
1-(tert-butylamino)-3-(5-methylthiophen-3-yl)oxypropan-2-ol |
InChI |
InChI=1S/C12H21NO2S/c1-9-5-11(8-16-9)15-7-10(14)6-13-12(2,3)4/h5,8,10,13-14H,6-7H2,1-4H3 |
Clave InChI |
XWIZUVFVHLEVLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)OCC(CNC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





